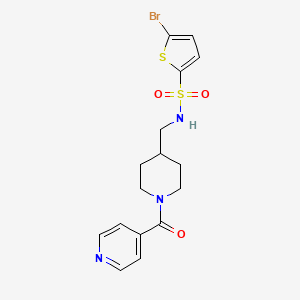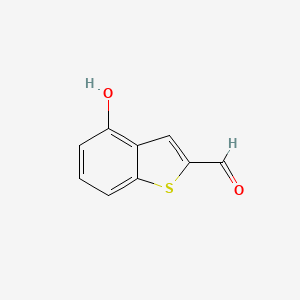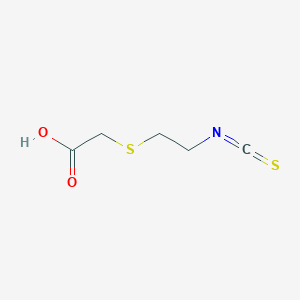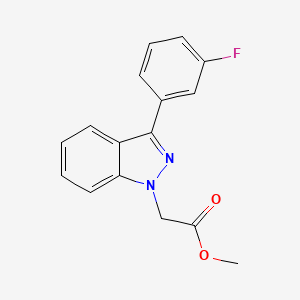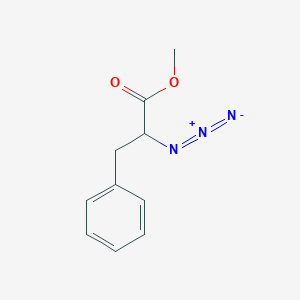![molecular formula C13H12F3N3O3S B2411549 [2-(3-Ciano-6-metil-4-trifluorometil-piridin-2-ilsulfanyl)-acetil]-ácido carbámico éster etílico CAS No. 625376-47-8](/img/structure/B2411549.png)
[2-(3-Ciano-6-metil-4-trifluorometil-piridin-2-ilsulfanyl)-acetil]-ácido carbámico éster etílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester is a useful research compound. Its molecular formula is C13H12F3N3O3S and its molecular weight is 347.31. The purity is usually 95%.
BenchChem offers high-quality [2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agroquímicos
Las trifluorometilpiridinas (TFMP) y sus derivados juegan un papel crucial en la protección de los cultivos. Específicamente, los derivados de TFMP se utilizan para proteger los cultivos de las plagas. El primer derivado de TFMP introducido en el mercado agroquímico fue fluazifop-butil. Desde entonces, más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO. Estos compuestos deben sus actividades biológicas a la combinación única de las propiedades fisicoquímicas del átomo de flúor y la porción de piridina .
Farmacéuticos
Varios derivados de TFMP encuentran aplicaciones en la industria farmacéutica. En particular, cinco productos farmacéuticos que contienen la porción TFMP han recibido aprobación de comercialización, y hay candidatos adicionales en ensayos clínicos. Las propiedades del átomo de flúor, junto con la porción de piridina, contribuyen a sus efectos farmacológicos. Se esperan nuevas aplicaciones de los derivados de TFMP en el futuro .
Productos Veterinarios
Además de la medicina humana, los derivados de TFMP también se utilizan en productos veterinarios. Dos productos veterinarios que contienen la porción TFMP han recibido aprobación de comercialización. Estos compuestos demuestran potencial para abordar las necesidades de salud animal .
Síntesis de Milrinona
3-Ciano-6-metil-2(1H)-piridinona: (un derivado del compuesto en cuestión) sirve como reactivo en la síntesis de Milrinona. La milrinona es un inhibidor selectivo de la fosfodiesterasa con actividad vasodilatadora e inotrópica positiva. Su aplicación radica en la medicina cardiovascular .
Inhibición de la Uridina Fosforilasa
Algunos derivados de 6-hidroxi-2-piridonas, que comparten características estructurales con nuestro compuesto, pueden inhibir la enzima uridina fosforilasa. Estos derivados mejoran la efectividad de los fármacos antineoplásicos cuando se utilizan en combinación .
Materiales Funcionales
Si bien no se ha estudiado tan ampliamente, las propiedades únicas del compuesto pueden encontrar aplicaciones en materiales funcionales. Se necesita más investigación para explorar su potencial en este dominio.
En resumen, este compuesto multifacético es prometedor en agroquímicos, farmacéuticos, medicina veterinaria y materiales funcionales. Sus diversas aplicaciones subrayan su importancia en la investigación y el desarrollo científicos. 🌱🔬
Mecanismo De Acción
Target of Action
For instance, organoboron compounds, which share some structural similarities, are highly valuable building blocks in organic synthesis . They are used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
For instance, the Suzuki–Miyaura coupling reaction, which involves organoboron compounds, is a key biochemical pathway in the synthesis of various organic compounds .
Result of Action
For instance, organoboron compounds have been used in the synthesis of various organic compounds with diverse biological activities .
Propiedades
IUPAC Name |
ethyl N-[2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3S/c1-3-22-12(21)19-10(20)6-23-11-8(5-17)9(13(14,15)16)4-7(2)18-11/h4H,3,6H2,1-2H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHPPXHRLJXKPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)CSC1=NC(=CC(=C1C#N)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

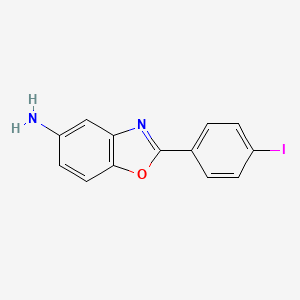
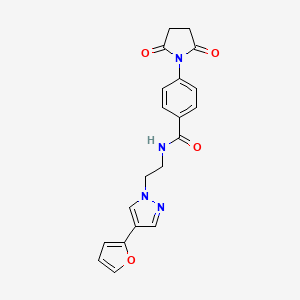
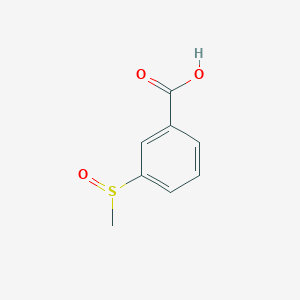
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2411475.png)
![3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2411476.png)

![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2411478.png)
